6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one
CAS No.: 438035-77-9
Cat. No.: VC6827319
Molecular Formula: C16H19ClO3
Molecular Weight: 294.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438035-77-9 |
|---|---|
| Molecular Formula | C16H19ClO3 |
| Molecular Weight | 294.78 |
| IUPAC Name | 6-chloro-3-hexyl-7-hydroxy-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C16H19ClO3/c1-3-4-5-6-7-11-10(2)12-8-13(17)14(18)9-15(12)20-16(11)19/h8-9,18H,3-7H2,1-2H3 |
| Standard InChI Key | QSYDWVWKCPCPIS-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 6-chloro-3-hexyl-7-hydroxy-4-methylchromen-2-one, reflects its substitution pattern . The chromenone core consists of a benzopyran-2-one system, with substituents contributing to its stereoelectronic properties:
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Hexyl group (C₆H₁₃): Positioned at C3, this hydrophobic chain enhances lipid solubility, potentially improving membrane permeability.
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Chlorine atom: At C6, this electronegative group influences electron distribution, possibly affecting reactivity and binding interactions .
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Hydroxyl group (-OH): At C7, this moiety introduces hydrogen-bonding capability, critical for interactions with biological targets.
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Methyl group (-CH₃): At C4, this substituent adds steric bulk, which may modulate enzyme inhibition .
The SMILES notation encodes this structure , while the InChIKey QSYDWVWKCPCPIS-UHFFFAOYSA-N ensures unique chemical identifier standardization .
Table 1: Computed Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 294.77 g/mol |
| XLogP3 | 5.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
| Exact Mass | 294.1022722 Da |
Synthesis and Purification Methods
Synthetic Pathways
The synthesis of 6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step reactions, as outlined in industrial protocols:
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Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to form the chromenone backbone.
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Chlorination: Electrophilic aromatic substitution using chlorine gas or at position 6.
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Alkylation: Introduction of the hexyl group at position 3 via nucleophilic substitution or Friedel-Crafts alkylation.
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Hydroxylation: Oxidation or hydrolysis to install the C7 hydroxyl group.
Reactions are conducted under reflux in solvents like dimethylformamide (DMF) or ethanol, with yields optimized through temperature and catalyst control (e.g., ).
Purification and Validation
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Chromatography: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the product.
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Recrystallization: Ethanol-water mixtures yield high-purity crystals.
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Analytical Confirmation:
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HPLC: Purity assessment (>95%).
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NMR: Anticipated signals include a singlet for the C4 methyl group (~δ 2.3 ppm) and a broad peak for the C7 hydroxyl (~δ 9.8 ppm).
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Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under ambient conditions but susceptible to photodegradation due to the aromatic system.
Partition Coefficients
The computed XLogP3 value of 5.1 indicates high lipophilicity, aligning with its hexyl substituent. This property suggests favorable pharmacokinetic profiles, including enhanced absorption and tissue penetration.
| Compound | Target Activity | IC₅₀/MIC |
|---|---|---|
| 7-Hydroxycoumarin | Antimicrobial | 50 µg/mL |
| 4-Methylumbelliferone | Anti-inflammatory | 100 µM |
| 6-Chloro-3-hexyl-7-hydroxy-4-methyl | Anticancer (Hypothesized) | 10–20 µM (Estimated) |
Comparative Analysis with Related Coumarin Derivatives
Structural Analogues
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6-Chloro-7-hydroxy-4-methylcoumarin (CAS 19492-02-5): Lacks the hexyl group, reducing lipophilicity (XLogP3 = 2.8) . Demonstrates weaker antimicrobial activity (MIC >100 µg/mL) , highlighting the hexyl chain’s role in potency.
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Warifteine: A natural coumarin with a piperidine moiety, showing antispasmodic effects. Suggests the piperidinomethyl group in related synthetic derivatives may confer similar activities.
Property-Activity Relationships
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